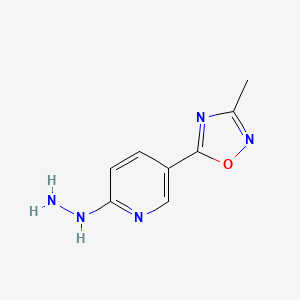
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, also known as HPO, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of pyridine and oxadiazole, and its unique chemical structure makes it an interesting molecule for further studies.
Mechanism of Action
The mechanism of action of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the expression of Bcl-2 and activate caspase-3, leading to apoptosis in cancer cells. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to disrupt bacterial cell membranes and inhibit the activity of various enzymes involved in bacterial metabolism. In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of Mycobacterium tuberculosis. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the growth of various bacterial strains. In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against various diseases, including cancer, tuberculosis, and bacterial infections. Another advantage is its unique chemical structure, which makes it an interesting molecule for further studies. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole for experiments.
Future Directions
There are many future directions for research involving 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the investigation of its potential in combination therapy with other drugs, and the exploration of its mechanism of action. In anticancer research, future studies could focus on the development of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole as a potential chemotherapeutic agent. In antitubercular research, future studies could investigate the potential of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in combination therapy with other drugs. In antimicrobial research, future studies could focus on the development of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole as a potential alternative to antibiotics. In anti-inflammatory research, future studies could investigate the potential of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole in the treatment of various inflammatory diseases.
Synthesis Methods
The synthesis of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with pyridine-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield can range from 50-70%.
Scientific Research Applications
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential in various scientific research applications, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities. In anticancer research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In antitubercular research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has demonstrated promising activity against Mycobacterium tuberculosis. In antimicrobial research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anti-inflammatory research, 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

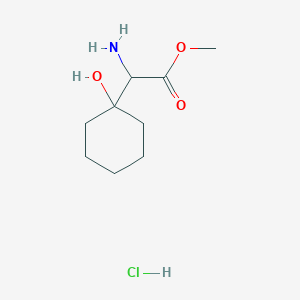
![N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2456533.png)
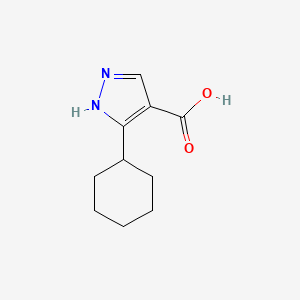

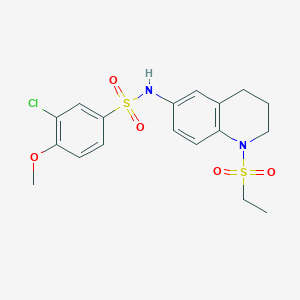

![6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2456541.png)
![4-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B2456542.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)
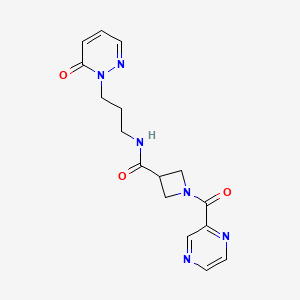
![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)
![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)